molecular formula C8H10BrN B13232503 3-(1-Bromoethyl)-2-methylpyridine

3-(1-Bromoethyl)-2-methylpyridine

Cat. No.: B13232503
M. Wt: 200.08 g/mol
InChI Key: FHVKHDNAVPLEFN-UHFFFAOYSA-N
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Description

3-(1-Bromoethyl)-2-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by a pyridine ring substituted with a bromoethyl group at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromoethyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of an ethyl group. One common method is the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromoethyl)-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted pyridines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of ethyl-substituted pyridines.

Scientific Research Applications

3-(1-Bromoethyl)-2-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Sciences: The compound is used in the synthesis of novel materials with unique properties, such as conducting polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(1-Bromoethyl)-2-methylpyridine depends on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. In pharmaceutical applications, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Bromoethyl)pyridine: Lacks the methyl group at the second position.

    2-Bromo-3-methylpyridine: The bromine and methyl groups are positioned differently on the pyridine ring.

    3-Bromo-2-methylpyridine: The ethyl group is absent.

Biological Activity

3-(1-Bromoethyl)-2-methylpyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromoethyl group at the 3-position and a methyl group at the 2-position. Its molecular formula is C_8H_10BrN, and it possesses unique chemical properties that influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, its interaction with specific enzymes, and its role in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in critical biological pathways. For instance, it has shown promise as an inhibitor of p38 MAP kinase, which plays a significant role in inflammatory responses. Inhibition of this enzyme can lead to reduced levels of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases .

The mechanism of action for this compound involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The bromoethyl group enhances the compound's lipophilicity, facilitating its entry into cells where it can interact with intracellular targets .

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with minimal cytotoxic effects on human cell lines.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Case Study: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit p38 MAP kinase activity. The results demonstrated that this compound inhibited enzyme activity by over 60% at a concentration of 100 µM, indicating its potential utility in treating conditions characterized by excessive inflammation .

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

3-(1-bromoethyl)-2-methylpyridine

InChI

InChI=1S/C8H10BrN/c1-6(9)8-4-3-5-10-7(8)2/h3-6H,1-2H3

InChI Key

FHVKHDNAVPLEFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(C)Br

Origin of Product

United States

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